N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide, also known as CPP or CPPene, is a small molecule inhibitor of the transcription factor NF-κB. This molecule has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide inhibits the activation of NF-κB by binding to the p50 subunit of the NF-κB complex. This prevents the translocation of the NF-κB complex to the nucleus, where it regulates the expression of various genes involved in inflammation and immune response. By inhibiting the activation of NF-κB, N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide has also been shown to reduce the infiltration of immune cells, such as macrophages and T cells, into inflamed tissues. In addition, N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide is its specificity for the p50 subunit of the NF-κB complex, which reduces the potential for off-target effects. However, N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide has a relatively short half-life in vivo, which may limit its therapeutic efficacy. In addition, N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide has poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide. One direction is the development of more potent and selective inhibitors of NF-κB. Another direction is the investigation of the potential therapeutic applications of N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide in various diseases, such as cancer, inflammation, and autoimmune disorders. In addition, the development of novel formulations of N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide with improved solubility and pharmacokinetic properties may enhance its therapeutic efficacy. Finally, the investigation of the mechanisms underlying the anti-inflammatory and anti-cancer effects of N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide may lead to the identification of novel therapeutic targets.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activation of NF-κB, which plays a key role in regulating the immune response and inflammation. N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide has also been shown to have anti-cancer effects in various cancer cell lines and animal models of cancer. In addition, N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarbothioamide has been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as multiple sclerosis and lupus.
Eigenschaften
IUPAC Name |
4-benzhydryl-N-cyclohexylpiperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3S/c28-24(25-22-14-8-3-9-15-22)27-18-16-26(17-19-27)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,22-23H,3,8-9,14-19H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXIYTFCVNTBIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzhydryl-N-cyclohexylpiperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.